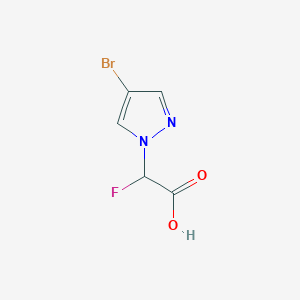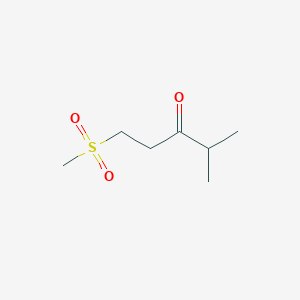
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of methanamine derivatives. It is characterized by the presence of a methoxy group attached to a thiophene ring, which is further connected to a methanamine group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxythiophen-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors such as 1,4-diketones with sulfur sources under acidic conditions.
Amination: The final step involves the introduction of the methanamine group. This can be done by reacting the methoxylated thiophene with formaldehyde and ammonium chloride, followed by reduction with a suitable reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Thiophene Derivatives: Using large reactors to synthesize thiophene derivatives.
Methoxylation in Continuous Flow Reactors: Ensuring efficient and consistent introduction of the methoxy group.
Amination and Purification: Large-scale amination followed by purification using crystallization or chromatography techniques to obtain the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methoxy-substituted thiophene aldehydes or acids.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted thiophene derivatives with different functional groups.
Scientific Research Applications
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxythiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)methanamine hydrochloride
- 1-(4-Methoxythiophen-2-yl)methanamine hydrochloride
- 1-(4-Methylthiophen-3-yl)methanamine hydrochloride
Uniqueness
1-(4-Methoxythiophen-3-yl)methanamine hydrochloride is unique due to the presence of the methoxy group on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C6H10ClNOS |
|---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
(4-methoxythiophen-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H9NOS.ClH/c1-8-6-4-9-3-5(6)2-7;/h3-4H,2,7H2,1H3;1H |
InChI Key |
BQGUFFOTMWZUDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC=C1CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


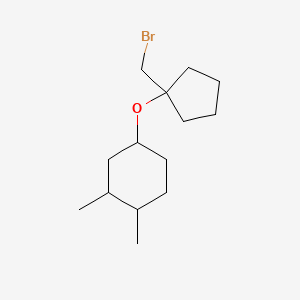

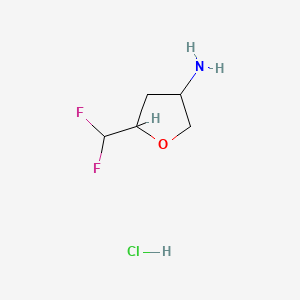
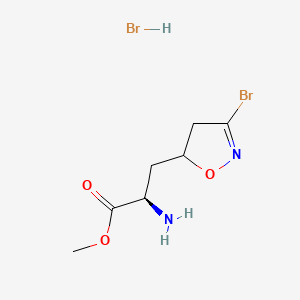
![2-{[(Benzyloxy)carbonyl]amino}-3-sulfamoylpropanoic acid](/img/structure/B13472920.png)
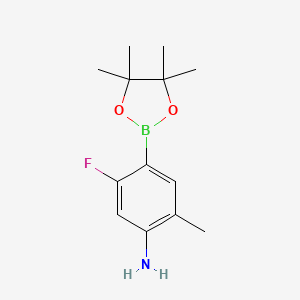
![1-[4-(Chloromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13472935.png)
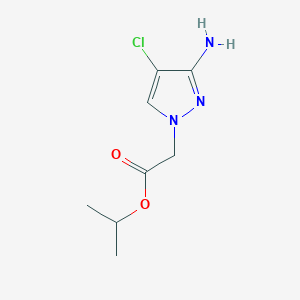
![Potassium (3-(1-(tert-butoxycarbonyl)piperidin-4-yl)bicyclo[1.1.1]pentan-1-yl)trifluoroborate](/img/structure/B13472950.png)


